(R)-C3-TunePhos (CAS: 486429-99-6) is a highly privileged chiral biaryl diphosphine ligand characterized by a precisely tunable dihedral angle. By incorporating a 1,3-propanediol-derived cyclic bridge into the biphenyl backbone, it restricts conformational rotation, defining a rigid bite angle of approximately 82°. This strict steric environment makes it a highly effective ligand for ruthenium-, rhodium-, and iridium-catalyzed asymmetric hydrogenations and coupling reactions. In industrial and laboratory procurement, it is primarily selected as a high-performance alternative to classical ligands like BINAP or MeO-BIPHEP when stringent enantiocontrol is required for sterically demanding substrates such as α-phthalimide ketones, cyclic β-amino acids, and β-keto esters [1].
Substituting (R)-C3-TunePhos with generic biaryl phosphines like BINAP or even closely related analogs like C2-TunePhos often leads to suboptimal enantioselectivity and catalytic efficiency. Unlike BINAP, which suffers from rotational freedom around its sp2-sp2 axis, the C3-bridged backbone of (R)-C3-TunePhos locks the dihedral angle, providing a rigid and predictable chiral pocket. Furthermore, substitution within the TunePhos family is not interchangeable; while C2-TunePhos is optimal for enol acetates, the specific steric profile and ~82° bite angle of C3-TunePhos are strictly required to maximize enantiomeric excess in the hydrogenation of cyclic β-dehydroamino acids and α-phthalimide ketones. Failing to match the ligand's bite angle to the substrate's geometric requirements directly results in lower optical purity and increased downstream purification costs [1].
The tunable nature of the TunePhos family requires precise procurement based on substrate geometry. In the ruthenium-catalyzed asymmetric hydrogenation of α-phthalimide ketones and cyclic β-dehydroamino acids, (R)-C3-TunePhos provides the optimal bite angle (approx. 82°), achieving >99% ee. In contrast, C2-TunePhos, which possesses a tighter bite angle, is suboptimal for these substrates (though superior for enol acetates). This demonstrates that C3-TunePhos cannot be generically swapped with other TunePhos derivatives without compromising stereocontrol [1].
| Evidence Dimension | Enantiomeric excess (ee%) for α-phthalimide ketones |
| Target Compound Data | >99% ee (optimal bite angle match) |
| Comparator Or Baseline | C2-TunePhos (suboptimal for this specific substrate class) |
| Quantified Difference | Substrate-dependent drop in ee% when the bite angle is mismatched |
| Conditions | Ru-catalyzed asymmetric hydrogenation |
Buyers must select the specific 'C3' variant over 'C2' or 'C4' when targeting α-phthalimide ketones to avoid costly losses in optical purity.
For the synthesis of enantiomerically pure amino alcohols via the hydrogenation of α-phthalimide ketones, Ru-(R)-C3-TunePhos complexes demonstrate exceptional catalytic longevity and precision. The restricted dihedral angle allows the catalyst to achieve up to 10,000 turnovers (TON) while maintaining >99% ee. In contrast, classical ligands with unrestricted rotational freedom, such as BINAP, typically exhibit lower enantioselectivity and require higher catalyst loadings to achieve comparable conversion rates [1].
| Evidence Dimension | Turnover Number (TON) and Enantiomeric Excess (ee%) |
| Target Compound Data | Up to 10,000 TON at >99% ee |
| Comparator Or Baseline | BINAP (lower ee% and lower TON due to rotational freedom) |
| Quantified Difference | Significant increase in TON and superior ee% (>99%) |
| Conditions | Ru-catalyzed asymmetric hydrogenation of α-phthalimide ketones |
High TON directly translates to lower catalyst cost per kilogram of active pharmaceutical ingredient (API) produced.
(R)-C3-TunePhos has been identified as the optimal diphosphine ligand for the highly efficient direct reductive amination of simple alkyl aryl ketones. Using ammonium acetate as the amine source and molecular hydrogen (H2) as the reductant, the Ru/C3-TunePhos system achieves >90% ee for primary amines. General diphosphine ligands fail to provide this level of enantiocontrol under identical operatively simple conditions, making C3-TunePhos uniquely suited for this atom-economical transformation [1].
| Evidence Dimension | Enantiomeric excess (ee%) in primary amine synthesis |
| Target Compound Data | >90% ee |
| Comparator Or Baseline | General un-tuned diphosphine ligands (inferior enantiocontrol) |
| Quantified Difference | Emerged as the optimal ligand (>90% ee) during extensive screening |
| Conditions | Ru-catalyzed direct reductive amination, 55 bar H2, ammonium acetate |
Enables a highly atom-economical, operatively simple route to chiral primary amines without the need to synthesize and isolate imine intermediates.
The hydrogenation of sterically demanding tetrasubstituted olefins, such as cyclic β-(acylamino)acrylates, is notoriously challenging for standard chiral ligands. (R)-C3-TunePhos overcomes these steric barriers, achieving >99% ee in ruthenium-catalyzed hydrogenations. In comparable sterically hindered systems, traditional ligands like BINAP or MeO-BIPHEP often plateau at significantly lower enantioselectivities (e.g., 89% and 75% ee, respectively), proving the necessity of the C3-TunePhos rigid backbone for complex olefin reduction[1].
| Evidence Dimension | Enantiomeric excess (ee%) |
| Target Compound Data | >99% ee |
| Comparator Or Baseline | BINAP (~89% ee) and MeO-BIPHEP (~75% ee) in comparable hindered systems |
| Quantified Difference | Up to 10-24% improvement in ee% |
| Conditions | Ru-catalyzed asymmetric hydrogenation of cyclic β-(acylamino)acrylates |
Ensures high optical purity for complex, sterically hindered substrates, minimizing downstream chiral resolution steps.
Utilizing its >99% ee and 10,000 TON performance in the hydrogenation of α-phthalimide ketones, (R)-C3-TunePhos is the premier choice for scaling up pharmaceutical intermediates requiring precise amino alcohol motifs [1].
Ideal for process chemistry applications seeking to bypass imine pre-formation. The Ru/C3-TunePhos system allows for the direct, atom-economical conversion of alkyl aryl ketones to chiral primary amines using standard ammonium acetate and molecular hydrogen [2].
Selected over BINAP and MeO-BIPHEP when reducing complex cyclic β-(acylamino)acrylates, ensuring maximum optical purity without the need for extensive downstream chiral chromatography[3].